3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Overview
Description
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H14BrFO3 It is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzaldehyde.
Fluorobenzylation: The attachment of a fluorobenzyl group to the benzaldehyde.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and fluorobenzyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
- Ethyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the specific combination of bromine, ethoxy, and fluorobenzyl groups attached to the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a complex organic compound with the molecular formula C16H14BrFO3. It features a unique combination of functional groups, including a bromine atom, an ethoxy group, and a fluorobenzyl ether linkage. This structural diversity suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.
The compound has notable physical properties:
- Molecular Weight : 353.183 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Approximately 437 °C
- Flash Point : 218.1 ± 27.3 °C
- LogP : 4.64, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Its unique functional groups may enhance its binding affinity to various biomolecules, potentially leading to alterations in cellular processes and biochemical pathways critical for therapeutic effects .
Biological Activity
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and anticancer properties. The following table summarizes key findings from various studies:
Case Studies
- Anti-inflammatory Effects : In a study exploring PPARα agonists, compounds similar to this compound demonstrated the ability to cross the blood-retinal barrier and exert anti-inflammatory effects in diabetic retinopathy models. The compound maintained efficacy post systemic administration, suggesting potential therapeutic applications for retinal diseases .
- Cytotoxicity in Cancer Models : Research indicates that at concentrations of 5 μM, the compound showed significant efficacy against cancer cell lines while remaining non-cytotoxic at higher concentrations (up to 50 μM). This suggests a favorable therapeutic window for further development .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Hydroxy group instead of fluorobenzyl | Moderate anti-inflammatory activity |
3-Bromo-5-ethoxy-4-methoxybenzaldehyde | Methoxy group instead of fluorobenzyl | Limited cytotoxicity |
3-Bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]benzaldehyde | Chlorobenzyl group instead of fluorobenzyl | Potentially lower activity compared to fluorinated analogues |
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-15-8-11(9-19)7-13(17)16(15)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOQSCYVWZXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190309 | |
Record name | Benzaldehyde, 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-24-3 | |
Record name | Benzaldehyde, 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384857-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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